N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide
Brand Name: Vulcanchem
CAS No.: 919843-02-0
VCID: VC6930150
InChI: InChI=1S/C23H16ClN5O2/c24-17-8-4-9-18(12-17)29-22-20(13-26-29)23(31)28(14-25-22)27-21(30)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12-14H,11H2,(H,27,30)
SMILES: C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl
Molecular Formula: C23H16ClN5O2
Molecular Weight: 429.86

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide

CAS No.: 919843-02-0

Cat. No.: VC6930150

Molecular Formula: C23H16ClN5O2

Molecular Weight: 429.86

* For research use only. Not for human or veterinary use.

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide - 919843-02-0

Specification

CAS No. 919843-02-0
Molecular Formula C23H16ClN5O2
Molecular Weight 429.86
IUPAC Name N-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-2-naphthalen-1-ylacetamide
Standard InChI InChI=1S/C23H16ClN5O2/c24-17-8-4-9-18(12-17)29-22-20(13-26-29)23(31)28(14-25-22)27-21(30)11-16-7-3-6-15-5-1-2-10-19(15)16/h1-10,12-14H,11H2,(H,27,30)
Standard InChI Key JCOFPXMXGGSDQA-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C=CC=C2CC(=O)NN3C=NC4=C(C3=O)C=NN4C5=CC(=CC=C5)Cl

Introduction

N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide is a complex organic compound belonging to the pyrazolo[3,4-d]pyrimidine class, which is known for its diverse biological activities. This compound features a pyrazolo[3,4-d]pyrimidine core, a 3-chlorophenyl group, and a naphthalen-1-yl acetamide moiety. Despite the lack of specific information on this exact compound in the provided sources, its structural components suggest potential applications in medicinal chemistry, particularly in areas such as anticancer research and chemokine receptor modulation, similar to other pyrazolo[3,4-d]pyrimidine derivatives.

Synthesis and Reactivity

The synthesis of compounds in the pyrazolo[3,4-d]pyrimidine class typically involves multi-step organic reactions. Common methods include condensation reactions, cyclization, and substitution reactions. The specific synthesis route for N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide would likely involve similar techniques, with conditions such as temperature, solvent systems, and catalysts being crucial for optimizing yields and purity.

Biological Activities and Potential Applications

Pyrazolo[3,4-d]pyrimidine derivatives are explored for their diverse biological activities, including potential roles as antitumor agents and chemokine receptor modulators. The presence of a naphthalen-1-yl acetamide moiety in N-(1-(3-chlorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(naphthalen-1-yl)acetamide could enhance its interaction with biological targets, potentially contributing to its pharmacological properties.

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